molecular formula C11H12O6 B13466699 Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate CAS No. 101967-99-1

Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate

Cat. No.: B13466699
CAS No.: 101967-99-1
M. Wt: 240.21 g/mol
InChI Key: JNTBSWTYKPYYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate is an organic compound belonging to the pyran family It is characterized by a pyran ring structure with two ester groups and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate can be synthesized through the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride in tetrahydrofuran (THF). The intermediate sodium salt is filtered, washed with THF, dissolved in water, and quenched with concentrated hydrochloric acid to yield the diester .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-oxo-4H-pyran-2,5-dicarboxylic acid.

    Reduction: 4-hydroxy-4H-pyran-2,5-dicarboxylate.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-oxo-2H-pyran-4,5-dicarboxylate involves its reactivity as a geminally activated push-pull alkene. The enolate anion formed during reactions plays a crucial role in its chemical behavior, enabling ring-opening and heterocyclization reactions . These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar structure but with ester groups at different positions.

    Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Methyl esters instead of ethyl esters.

    Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: Contains additional methyl groups on the pyran ring .

Uniqueness

Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate is unique due to its specific ester and keto group positioning, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo ring-opening and heterocyclization reactions sets it apart from other pyran derivatives.

Properties

CAS No.

101967-99-1

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

diethyl 6-oxopyran-3,4-dicarboxylate

InChI

InChI=1S/C11H12O6/c1-3-15-10(13)7-5-9(12)17-6-8(7)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

JNTBSWTYKPYYKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)OC=C1C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.